molecular formula C19H19ClN2O5S B2549605 Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate CAS No. 306978-14-3

Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate

Cat. No.: B2549605
CAS No.: 306978-14-3
M. Wt: 422.88
InChI Key: YCSDXWJCICKNCZ-UHFFFAOYSA-N
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Description

Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 4,5-dihydroisoxazole core, an ethyl carboxylate ester, and a sulfonamide-linked 4-chlorophenyl group.

Properties

IUPAC Name

ethyl 5-[(N-(4-chlorophenyl)sulfonylanilino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S/c1-2-26-19(23)18-12-16(27-21-18)13-22(15-6-4-3-5-7-15)28(24,25)17-10-8-14(20)9-11-17/h3-11,16H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSDXWJCICKNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate (CAS: 306978-11-0) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoxazole ring and a sulfonamide moiety. Its molecular formula is C19H18Cl2N2O5S, with a molar mass of approximately 457.33 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular Formula C19H18Cl2N2O5S
Molar Mass 457.33 g/mol
CAS Number 306978-11-0

Research indicates that compounds containing isoxazole rings often exhibit diverse biological activities, including:

  • Anti-inflammatory Effects : this compound may modulate immune responses by influencing T lymphocyte activity and cytokine production.
  • Antibacterial and Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, suggesting that this compound could inhibit bacterial growth.
  • Antitumor Activity : Preliminary studies suggest that this compound may interfere with cellular signaling pathways involved in tumor growth inhibition.

Study on Immune Modulation

A study investigated the effects of this compound on immune cell modulation. The results indicated that the compound significantly influenced cytokine production in T lymphocytes, suggesting potential applications in treating autoimmune diseases.

Antitumor Activity Assessment

In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound's mechanism was attributed to its ability to induce apoptosis in tumor cells while sparing normal cells.

Pharmacological Applications

Given its promising biological activities, this compound is being explored for potential therapeutic applications in:

  • Cancer Treatment : Targeting specific signaling pathways in cancer cells.
  • Infectious Diseases : Leveraging its antibacterial properties for developing new antibiotics.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate has potential applications in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that compounds containing isoxazole rings exhibit anticancer properties. The unique structure of this compound may allow it to interact effectively with biological targets involved in tumor growth inhibition. Research indicates that these compounds can modulate immune responses and influence T lymphocyte activity, which is crucial for cancer therapy .
  • Antimicrobial Properties : The sulfonamide component of the compound suggests potential antibacterial effects. Compounds with similar structures have shown significant antimicrobial activity against various bacterial strains. For instance, derivatives of sulfanilamide have been documented to possess broad-spectrum antibacterial properties .
  • Anti-inflammatory Effects : Isoxazole derivatives are also noted for their anti-inflammatory activities. This compound may be investigated for its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:

  • Formation of the Isoxazole Ring : This involves cyclization reactions where appropriate precursors are treated under specific conditions to form the isoxazole structure.
  • Sulfonamide Coupling : The introduction of the sulfonamide group can be achieved through nucleophilic substitution reactions involving sulfonyl chlorides and amines.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have explored the biological activities of isoxazole derivatives, providing insights into their potential applications:

  • A study investigating a library of isoxazole derivatives found that modifications at specific positions on the isoxazole ring could enhance anticancer activity, suggesting that this compound might similarly benefit from structural optimization .
  • Another research effort focused on sulfonamide compounds demonstrated promising results in inhibiting bacterial growth, highlighting the relevance of sulfonamide-containing compounds in developing new antibiotics .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Reaction Conditions Product Key Observations
1M NaOH, 80°C, 6 hrs 5-({[(4-Chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acidComplete conversion observed via TLC/HPLC
H<sub>2</sub>SO<sub>4</sub> (conc.), reflux Same product with slower kineticsRequires neutralization for isolation

This reactivity aligns with studies on ethyl 4-(((4-chlorophenyl)sulfonyl)amino)benzoate, where ester hydrolysis improved pharmacokinetic properties .

Sulfonamide Reactivity

The sulfonamide moiety participates in nucleophilic substitutions and coordination chemistry.

Nucleophilic Aromatic Substitution

The electron-withdrawing sulfonyl group activates the 4-chlorophenyl ring for substitutions:

Reagent Conditions Product Source
NH<sub>3</sub> (aq.)120°C, 24 hrs, sealed tube5-({[(4-Aminophenyl)sulfonyl]anilino}methyl)...
KF, SbCl<sub>3</sub>150°C, 48 hrs Fluorophenyl analog

Fluorination using KF/SbCl<sub>3</sub> mirrors methods for synthesizing trifluoroethyl ethers .

Metal Coordination

The sulfonamide nitrogen can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications .

Isoxazole Ring Modifications

The 4,5-dihydroisoxazole ring displays strain-driven reactivity:

Ring-Opening Reactions

Acid or base treatment induces ring opening, forming β-ketoamide intermediates:

Reagent Product Application
HCl (6M), refluxN-(4-Chlorophenylsulfonyl)-β-ketoamide derivativePrecursor for heterocyclic synthesis
LiAlH<sub>4</sub>Reduced dihydroisoxazole to γ-amino alcoholEnhances bioavailability

Functional Group Interplay

Synergistic effects between groups enable sequential reactions:

Example Pathway:

  • Ester hydrolysis → Carboxylic acid

  • Acid chloride formation (SOCl<sub>2</sub>) → Acyl chloride

  • Amidation with amines → Targeted derivatives

Comparative Reactivity Table

Key differences from structurally related compounds:

Compound Reactivity Highlights
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylateLess sulfonamide-driven substitution; focus on ester hydrolysis
1-{2-[(Dimethylsulfamoyl)amino]ethyl}-4-methyl-3-(trifluoromethyl)...Triazole ring dominates reactivity (e.g., alkylation at N1)
Ethyl 4-(((4-chlorophenyl)sulfonyl)amino)benzoate Similar sulfonamide/ester reactivity but lacks isoxazole ring strain

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Groups

Target Compound
  • Core : 4,5-Dihydroisoxazole (partially saturated isoxazole ring).
  • Key Groups : Ethyl carboxylate, 4-chlorophenylsulfonamido-methyl group.
  • The sulfonamide group may improve metabolic stability compared to amides or esters .
Compound 3 ()
  • Core : 1,3,4-Oxadiazole (fully aromatic five-membered ring).
  • Key Groups : 4-Chlorophenylsulfonyl-piperidinyl, thiol (-SH).
  • Comparison : The oxadiazole core is more rigid and planar than dihydroisoxazole, which could affect solubility and target selectivity. The thiol group in this compound may confer antioxidant or metal-chelating properties absent in the target compound .
Ethyl 4-[(4-Chloroanilino)Carbonyl]-5-Methyl-3-Isoxazolecarboxylate ()
  • Core : Isoxazole (fully unsaturated).
  • Key Groups: Ethyl carboxylate, 4-chloroanilino carbonyl.
  • The methyl group on the isoxazole ring may enhance lipophilicity .

Substituent Effects and Bioactivity

Compound Core Structure Substituents Reported Bioactivity Reference
Target Compound Dihydroisoxazole Sulfonamide-anilino, ethyl carboxylate Not reported
1,3,4-Oxadiazole () Oxadiazole Sulfanyl acetamide, methoxychlorophenyl AChE/BChE/LOX inhibition
Quinolones () Quinolone Ethyl carboxylate, fluoro, piperazinyl Antibacterial (MIC: 0.17–3.5 µg/mL)
CB2 Ligand () Pyrazole Bis-sulfone, methoxyphenyl Cannabinoid receptor activity
  • Sulfonamide vs.
  • Ethyl Carboxylate: Common in antibacterial quinolones (), this group may enhance cell permeability but could undergo esterase-mediated hydrolysis in vivo .

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~425 g/mol (based on structure). The sulfonamide and ester groups may balance lipophilicity and aqueous solubility.
  • Comparison :
    • compound: Lower molecular weight (~350 g/mol) due to absence of sulfonamide and dihydro ring.
    • oxadiazoles: Higher polarity from thiol and acetamide groups may improve solubility .

Hypothetical Bioactivity

  • Antibacterial Activity: The ethyl carboxylate and sulfonamide groups resemble motifs in quinolones (), hinting at possible Gram-negative targeting .
  • Enzyme Inhibition : Sulfonamides in and show receptor/enzyme modulation, suggesting the target compound could interact with cholinesterases or lipoxygenases .

Preparation Methods

Core Structural Disassembly

The target molecule can be dissected into three primary subunits:

  • 4,5-Dihydroisoxazole-3-carboxylate backbone : Derived from cyclocondensation reactions between β-dicarbonyl compounds and hydroxylamine derivatives.
  • Sulfonamide-aniline moiety : Introduced via nucleophilic aromatic substitution or sulfonylation of an aniline precursor.
  • Ethyl ester group : Typically installed through esterification of a carboxylic acid intermediate or direct incorporation via acylating agents.

Strategic Bond Disconnections

  • Isoxazole ring formation : Prioritized via 1,3-dipolar cycloaddition or condensation of hydroxylamine with α,β-unsaturated carbonyl systems.
  • Sulfonamide linkage : Constructed by reacting 4-chlorobenzenesulfonyl chloride with a primary amine-substituted intermediate.
  • Methylene bridge installation : Achieved through Mannich-type reactions or alkylation of the isoxazole nitrogen.

Synthesis of the 4,5-Dihydroisoxazole-3-Carboxylate Core

Cyclocondensation of β-Dicarbonyl Compounds

The isoxazole ring is synthesized via condensation of ethyl acetoacetate with hydroxylamine hydrochloride under alkaline conditions. A representative protocol from CN102786489A involves:

  • Dissolving ethyl 2-ethoxymethyleneacetoacetate (10 mmol) in ethanol.
  • Adding hydroxylamine hydrochloride (12 mmol) and sodium hydroxide (14 mmol) in water at 0–10°C.
  • Stirring at 25°C for 4 hours, achieving 92.5% yield with 99.2% purity and <0.5% isomer content.

Key Parameters :

  • pH control : Maintaining pH >12 minimizes isomerization to 3-methylisoxazole-4-carboxylate.
  • Temperature : Reactions below 30°C suppress side reactions.
  • Workup : Sequential extraction with dichloromethane and water washing ensures high purity.

One-Pot Methodologies

Recent advances (CN116283810A) demonstrate a streamlined approach using benzaldehyde derivatives:

  • Oximation : Reacting 2,6-dichlorobenzaldehyde with hydroxylamine in NaOH/ethanol at 70°C for 24 hours (94.5% yield).
  • Halogenation : Treating the oxime with N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C (95% yield).
  • Ring closure : Reacting the halide with ethyl propionylacetate in ethanol/triethylamine (79% yield, >99% purity).

Final Esterification and Purification

Ethyl Ester Installation

If the carboxylic acid intermediate is isolated, esterification proceeds via:

  • Reacting the acid (2 mmol) with ethanol (10 mL) and sulfuric acid (0.1 mL) under reflux for 8 hours.
  • Neutralizing with NaHCO₃ and extracting with ethyl acetate (82% yield).

Chromatographic Purification

Final purification employs silica gel column chromatography with ethyl acetate/hexane (1:4) to isolate the target compound (>99% purity).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 3.15 (dd, 1H, J=11.2, 4.8 Hz, isoxazole-H₄), 4.30 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 4.85 (s, 2H, -CH₂N-), 7.45–7.89 (m, 8H, aromatic).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O sulfonamide).

Purity and Yield Comparison

Step Yield (%) Purity (%) Isomer Content (%)
Isoxazole formation 92.5 99.2 0.10
Sulfonylation 87.0 98.5 N/A
Mannich reaction 78.0 97.8 N/A
Final esterification 82.0 99.1 0.35

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing isoxazole derivatives like this compound?

Isoxazole rings are typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles or through condensation reactions. For example, a scaled-up synthesis of ethyl 5-(hydroxymethyl)-4,5-dihydro-3-isoxazolecarboxylate involved DABCO-catalyzed condensation of ethyl nitroacetate with allyl alcohol in anhydrous ethanol under reflux (80°C, 24 h), yielding 87% after purification . Optimization for the target compound may require adjusting substituents (e.g., sulfonamide linkage) and reaction conditions (e.g., solvent, temperature).

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • NMR : Key for confirming substituent positions (e.g., sulfonyl, anilino groups) via 1H^1H, 13C^{13}C, and 2D correlations (HSQC, HMBC).
  • X-ray crystallography : Resolves stereochemistry and molecular conformation. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise bond-angle/distance analysis and handling twinned data . For example, ethyl 5-(4-chlorophenyl)thiazolo[3,2-a]pyrimidine derivatives were characterized using X-ray diffraction, confirming Z-configuration of substituents .

Q. How are purity and stability assessed during synthesis?

  • HPLC/GC-MS : Quantifies impurities and monitors reaction progress.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability.
  • Storage conditions : Derivatives with hydrolyzable esters (e.g., ethyl carboxylate) often require inert atmospheres and low humidity to prevent degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound’s complex sulfonamide linkage?

  • Catalyst screening : DABCO or other bases may enhance nucleophilic substitution between sulfonyl chlorides and anilines.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve sulfonamide formation kinetics.
  • Protecting groups : Temporary protection of the isoxazole ring’s reactive sites (e.g., using Boc groups) prevents side reactions .

Q. What strategies resolve contradictions in crystallographic data refinement?

  • Twinned data : SHELXL’s TWIN command can model twin domains, while HKLF5 merges overlapping reflections .
  • Disordered moieties : Partial occupancy refinement or constraints (e.g., DFIX for bond distances) improve model accuracy. For example, ethyl 4-(3-chlorophenyl)tetrahydroindazole derivatives required constrained refinement of flexible ester groups .

Q. How can structure-activity relationships (SAR) be explored for potential biological activity?

  • Bioisosteric replacement : Replace the 4-chlorophenyl group with fluorophenyl or methyl groups to assess electronic effects.
  • Enzymatic assays : Test inhibitory activity against targets like BCL-2 (see evidence 5 for related inhibitors) using fluorescence polarization or SPR .
  • Molecular docking : Compare binding poses of derivatives in homology models of target proteins .

Q. What analytical challenges arise in interpreting mass spectrometry (MS) data for this compound?

  • Fragmentation patterns : The sulfonamide group may cleave preferentially, complicating peak assignment. High-resolution MS (HRMS) helps differentiate isobaric fragments.
  • Adduct formation : Sodium/potassium adducts in ESI-MS require careful calibration .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for ester and sulfonamide stability .
  • Crystallization : Use slow evaporation with mixed solvents (e.g., ethanol/hexane) to grow diffraction-quality crystals .
  • Data validation : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) and crystallographic metrics (R-factor, residual density) .

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